(2-Pyridyldithio)-PEG2-Boc

描述

属性

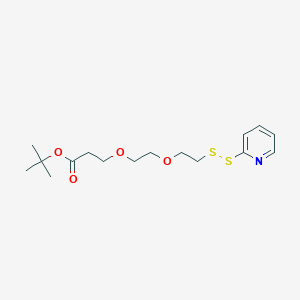

IUPAC Name |

tert-butyl 3-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S2/c1-16(2,3)21-15(18)7-9-19-10-11-20-12-13-22-23-14-6-4-5-8-17-14/h4-6,8H,7,9-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTUEHOZCVWJPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCSSC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Pyridyldithio)-PEG2-Boc: A Technical Guide for Drug Development Professionals

(2-Pyridyldithio)-PEG2-Boc is a heterobifunctional crosslinker integral to the fields of bioconjugation and advanced drug delivery. Its unique chemical architecture, featuring a thiol-reactive pyridyldithio group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a protected amine, makes it a versatile tool for the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth analysis of its structure, function, and application in modern therapeutic development.

Core Properties and Structure

This compound is characterized by three key functional domains:

-

2-Pyridyldithio Group: This moiety serves as a thiol-reactive handle, enabling the formation of a cleavable disulfide bond with cysteine residues on proteins or other thiol-containing molecules.

-

PEG2 Spacer: The short, two-unit polyethylene glycol chain enhances the hydrophilicity and solubility of the molecule and its conjugates. This PEG spacer also provides flexibility and reduces steric hindrance, which is crucial for maintaining the biological activity of the conjugated molecules.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine prevents unwanted side reactions during the initial conjugation step. This group can be readily removed under mild acidic conditions to expose a primary amine, which can then be used for subsequent conjugation reactions.

| Property | Value |

| Chemical Formula | C₁₆H₂₅NO₄S₂ |

| Molecular Weight | 359.5 g/mol |

| CAS Number | 2144777-73-9 |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage | -20°C, sealed and dry |

Function in Bioconjugation and Drug Delivery

The primary function of this compound is to act as a linker that connects two different molecules, at least one of which is a biomolecule. Its heterobifunctional nature allows for a two-step, controlled conjugation process.

Thiol-Disulfide Exchange Reaction

The conjugation process is initiated by the reaction of the 2-pyridyldithio group with a free thiol (sulfhydryl) group on a target molecule, such as a cysteine residue on an antibody. This is a disulfide exchange reaction that results in the formation of a new disulfide bond between the linker and the target molecule, with the release of pyridine-2-thione. The progress of this reaction can be monitored spectrophotometrically by measuring the absorbance of the released pyridine-2-thione at 343 nm.

Cleavable Linker for Targeted Release

The resulting disulfide bond is relatively stable in the bloodstream but can be cleaved in the reducing environment found inside cells, particularly in cancer cells which have a higher concentration of glutathione (B108866) (GSH).[1] This property is highly advantageous for drug delivery applications, as it allows for the controlled release of a cytotoxic payload at the target site, minimizing off-target toxicity.[1]

Application in PROTACs

This compound is frequently employed as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. In a PROTAC molecule, the linker connects the ligand that binds to the POI to the ligand that recruits the E3 ligase. The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The PEG2 spacer in this compound provides the necessary flexibility for this interaction.

PROTAC-Mediated Protein Degradation Pathway

Quantitative Data on Disulfide Linker Stability

Disclaimer: The following data is representative of disulfide linkers used in ADCs and may not be specific to this compound. It is intended for illustrative purposes.

The stability of the disulfide bond is a critical factor in the efficacy of ADCs. A stable linker minimizes premature drug release in circulation, while a labile linker in the tumor microenvironment ensures efficient payload delivery.

| Linker Type | Environment | Half-life | Reference |

| Hindered Disulfide | Human Plasma | ~7-9 days | [3] |

| Unhindered Disulfide | Human Plasma | Significantly shorter | [3] |

| Disulfide Linker | Intracellular (high GSH) | Rapid cleavage | [1] |

Experimental Protocols

Disclaimer: The following protocols are generalized procedures and should be optimized for specific applications. They are based on standard bioconjugation and PROTAC synthesis techniques.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein (e.g., Antibody)

Materials:

-

Antibody in phosphate-buffered saline (PBS), pH 7.2-7.5

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Reducing agent (e.g., TCEP) (optional, for reducing existing disulfide bonds)

-

Desalting column

Procedure:

-

Antibody Preparation (Optional): If the antibody's hinge-region cysteines are not already reduced, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column equilibrated with PBS.

-

Linker Preparation: Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Conjugation Reaction: Add a 5 to 10-fold molar excess of the this compound solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove excess linker and pyridine-2-thione byproduct using a desalting column or dialysis against PBS.

-

Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.

Protocol 2: Solid-Phase Synthesis of a PROTAC using this compound

Materials:

-

Solid support resin with an immobilized E3 ligase ligand

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

POI-ligand with a free thiol group

-

Solvents for washing (DMF, DCM, MeOH)

Procedure:

-

Resin Swelling: Swell the resin in a suitable solvent like DMF.

-

Boc Deprotection: Treat the resin with a solution of 20% TFA in DCM for 30 minutes to remove the Boc protecting group from the linker, exposing the primary amine. Wash the resin thoroughly.

-

Linker Coupling: Add the deprotected linker to the resin in the presence of DIPEA and incubate overnight.

-

POI Ligand Conjugation: Add the thiol-containing POI ligand to the resin. The pyridyldithio group on the linker will react with the thiol on the POI ligand.

-

Cleavage from Resin: Cleave the final PROTAC from the solid support using a cleavage cocktail (e.g., 95% TFA).

-

Purification: Purify the crude PROTAC using preparative HPLC.

-

Characterization: Confirm the identity and purity of the PROTAC using LC-MS and NMR.

Experimental Workflow for PROTAC Synthesis and Evaluation

References

(2-Pyridyldithio)-PEG2-Boc structure and CAS number

An In-depth Technical Guide to (2-Pyridyldithio)-PEG2-Boc

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the bifunctional linker, this compound. This molecule is a valuable tool in the field of bioconjugation and is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Structure and Identification

This compound is a heterobifunctional linker composed of three key components:

-

A pyridyldithio group : This moiety readily reacts with free sulfhydryl (thiol) groups to form a stable disulfide bond. This reaction is highly specific and efficient under physiological conditions.

-

A polyethylene glycol (PEG) spacer : The two-unit PEG spacer (PEG2) is a short, hydrophilic chain that enhances the solubility of the molecule and the resulting conjugate in aqueous media.[1]

-

A tert-butyloxycarbonyl (Boc) protecting group : The Boc group protects a terminal amine. This protecting group is stable under a variety of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine.[2] This primary amine can then be used for subsequent conjugation reactions, typically forming an amide bond with a carboxylic acid.

Chemical Structure:

-

Systematic Name: tert-butyl 3-(2-(2-(pyridin-2-yldisulfanyl)ethoxy)ethoxy)propanoate[2]

-

Molecular Formula: C₁₆H₂₅NO₄S₂[2]

-

CAS Number: 2144777-73-9[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 2144777-73-9 | [2] |

| Molecular Formula | C₁₆H₂₅NO₄S₂ | [2] |

| Molecular Weight | 387.5 g/mol | [2] |

| Appearance | Solid or liquid | |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | Store at -20°C, keep dry | [3][4] |

Experimental Protocols

The bifunctional nature of this compound allows for a two-stage conjugation strategy. The following protocols are generalized procedures for the key reactions involving this linker.

Protocol 1: Conjugation to a Thiol-Containing Molecule

This protocol describes the reaction of the pyridyldithio group of the linker with a free sulfhydryl group on a target molecule (e.g., a protein, peptide, or small molecule).

Materials:

-

This compound

-

Thiol-containing molecule

-

Conjugation Buffer: 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2-7.5. Degas the buffer before use.

-

Organic Solvent: Anhydrous DMSO or DMF

-

Reducing agent (optional, if thiols are oxidized): Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the degassed Conjugation Buffer. If the molecule contains disulfide bonds that need to be reduced to free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

-

Preparation of the Linker Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C. The reaction can be monitored by measuring the release of pyridine-2-thione, which absorbs at 343 nm.

-

Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess linker and byproducts.

Protocol 2: Boc Deprotection to Reveal the Primary Amine

This protocol describes the removal of the Boc protecting group to expose the terminal amine for further conjugation.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon gas

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Addition of TFA: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Solvent Removal: Remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) can help to remove residual TFA.

-

Further Use: The resulting deprotected amine (as a TFA salt) can often be used directly in the next conjugation step after thorough drying.

Visualizations

PROTAC Synthesis and Mechanism of Action

This compound is a PROTAC linker, used to synthesize PROTAC molecules.[5][6] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: General workflow for PROTAC synthesis using a linker and the subsequent mechanism of action.

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for using this compound to conjugate a thiol-containing molecule to an amine-containing molecule.

Caption: A step-by-step workflow for the sequential conjugation of two molecules using this compound.

References

- 1. Evaluation of Surfactant Mixture for Supercritical Carbon Dioxide Foamed Acid in Carbonate Matrix Acidizing [mdpi.com]

- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 3. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]

- 4. Boc-NH-PEG2-Tos | CAS:206265-94-3 | Biopharma PEG [biochempeg.com]

- 5. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 6. targetmol.cn [targetmol.cn]

A Technical Guide to (2-Pyridyldithio)-PEG2-Boc: Properties and Applications

(2-Pyridyldithio)-PEG2-Boc is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug delivery. Its unique structure allows for the covalent linkage of molecules, facilitating the creation of advanced therapeutic and diagnostic agents.

This guide provides an overview of the core physicochemical properties of this compound and a general framework for its application in scientific research.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for accurate experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value |

| Molecular Weight | 359.5 g/mol [1] |

| Molecular Formula | C₁₆H₂₅NO₄S₂[1] |

| CAS Number | 2144777-73-9[1] |

| Purity | ≥95%[1] |

| Storage Condition | -20°C, sealed, dry[1] |

Applications in Bioconjugation

This compound is a valuable tool in creating targeted therapeutics and other complex biomolecular constructs.[1] Its utility stems from its bifunctional nature:

-

Pyridyldithio Group: This functional group reacts specifically with free thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins, to form a stable disulfide bond. This bond is cleavable under reducing conditions, allowing for the controlled release of conjugated molecules within a cellular environment.

-

Boc-Protected Amine Group: The tert-butoxycarbonyl (Boc) protecting group on the amine provides stability during synthesis and storage.[1] It can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to other molecules, for example, through amide bond formation with a carboxyl group.

-

PEG2 Spacer: The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, while also reducing potential steric hindrance between the conjugated molecules.[1]

This molecule is frequently used in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell type. It is also used in attaching molecules to nanoparticles or proteins for various biomedical applications.[1]

Experimental Workflow: General Bioconjugation Strategy

The following diagram illustrates a typical experimental workflow for utilizing this compound to conjugate a protein (containing a free thiol) to a small molecule drug (containing a carboxyl group).

Figure 1. General workflow for a two-step bioconjugation using this compound.

References

Synthesis of (2-Pyridyldithio)-PEG2-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of (2-Pyridyldithio)-PEG2-Boc, a heterobifunctional crosslinker integral to the development of advanced biomedical constructs, including Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of this versatile molecule.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the commercially available precursor, Boc-NH-PEG2-OH. The synthetic strategy involves three key transformations:

-

Activation of the Terminal Hydroxyl Group: The primary alcohol of Boc-NH-PEG2-OH is converted into a better leaving group, typically a tosylate, to facilitate subsequent nucleophilic substitution.

-

Introduction of a Thiol Moiety: The activated hydroxyl group is displaced by a sulfur nucleophile, followed by deprotection to yield the free thiol, Boc-NH-PEG2-SH.

-

Formation of the Pyridyldithio Group: The thiol is then reacted with 2,2'-dipyridyl disulfide (DPDS) to generate the final product, this compound.

This pathway is illustrated in the workflow diagram below.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Synthesis of Boc-NH-PEG2-OTs (Tosylate Intermediate)

This step involves the activation of the primary alcohol of Boc-NH-PEG2-OH by converting it to a tosylate ester.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Boc-NH-PEG2-OH | 205.25 |

| Tosyl Chloride (TsCl) | 190.65 |

| Pyridine | 79.10 |

| Dichloromethane (B109758) (DCM) | 84.93 |

Procedure:

-

Dissolve Boc-NH-PEG2-OH (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.5 eq) to the solution, followed by the dropwise addition of a solution of tosyl chloride (1.2 eq) in anhydrous DCM.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG2-OTs.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Boc-NH-PEG2-SH (Thiol Intermediate)

This two-part step involves the displacement of the tosylate group with a thioacetate, followed by hydrolysis to yield the free thiol.

Part A: Synthesis of Boc-NH-PEG2-SAc (Thioacetate Intermediate)

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Boc-NH-PEG2-OTs | 359.44 |

| Potassium Thioacetate | 114.23 |

| Dimethylformamide (DMF) | 73.09 |

Procedure:

-

Dissolve Boc-NH-PEG2-OTs (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add potassium thioacetate (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-NH-PEG2-SAc. This intermediate is often used in the next step without further purification.

Part B: Hydrolysis to Boc-NH-PEG2-SH

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Boc-NH-PEG2-SAc | 263.36 |

| Sodium Hydroxide (B78521) (NaOH) | 40.00 |

| Methanol (B129727) (MeOH) | 32.04 |

| Water (H₂O) | 18.02 |

Procedure:

-

Dissolve the crude Boc-NH-PEG2-SAc (1.0 eq) in a mixture of methanol and water.

-

Cool the solution to 0 °C and add a solution of sodium hydroxide (1.2 eq) in water dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the completion of the hydrolysis by TLC.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude thiol by flash column chromatography.

Step 3: Synthesis of this compound (Final Product)

The final step involves the formation of the disulfide bond between the thiol intermediate and 2,2'-dipyridyl disulfide.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Boc-NH-PEG2-SH | 221.32 |

| 2,2'-Dipyridyl Disulfide (DPDS) | 220.30 |

| Methanol (MeOH) | 32.04 |

Procedure:

-

Dissolve Boc-NH-PEG2-SH (1.0 eq) in methanol.

-

Add a solution of 2,2'-dipyridyl disulfide (1.1 eq) in methanol to the thiol solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can often be monitored by the appearance of the yellow-colored byproduct, 2-mercaptopyridine.

-

Monitor the reaction to completion by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound as the final product.

Quantitative Data Summary

The following table summarizes the typical molecular weights and expected yields for each step of the synthesis. Actual yields may vary depending on reaction conditions and purification efficiency.

| Compound | Molar Mass ( g/mol ) | Typical Yield (%) |

| Boc-NH-PEG2-OTs | 359.44 | 85-95 |

| Boc-NH-PEG2-SH | 221.32 | 70-85 (over 2 steps) |

| This compound | 330.48 | 80-90 |

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of functional group transformations, where the product of each step serves as the substrate for the next. This linear sequence ensures the efficient construction of the target molecule.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform the synthesis in a well-ventilated fume hood. Standard laboratory practices for handling moisture-sensitive reagents should be followed, particularly in the tosylation step.

An In-depth Technical Guide to the Physicochemical Properties of (2-Pyridyldithio)-PEG2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (2-Pyridyldithio)-PEG2-Boc, a heterobifunctional crosslinker pivotal in the fields of bioconjugation and drug delivery. This document details its core characteristics, experimental protocols for its analysis, and visual representations of its reactive and analytical workflows.

Core Physicochemical Properties

This compound is a versatile molecule featuring a Boc-protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a pyridyldithio group. This unique combination of functional moieties makes it an invaluable tool for the reversible conjugation of molecules to thiol-containing entities such as proteins and nanoparticles. The Boc group ensures stability during synthesis and storage, while the PEG2 spacer enhances aqueous solubility and reduces steric hindrance.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 359.5 g/mol | [1] |

| Molecular Formula | C₁₆H₂₅NO₄S₂ | [1] |

| CAS Number | 2144777-73-9 | [1] |

| Purity | ≥95% | [1] |

| Storage Condition | -20°C, sealed, dry | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. The PEG spacer provides some aqueous solubility. | |

| Melting Point | Not explicitly available in search results. | |

| Boiling Point | Not explicitly available in search results. | |

| Density | Not explicitly available in search results. |

Reactivity and Stability

The pyridyldithio moiety is the reactive center of the molecule, undergoing a thiol-disulfide exchange reaction with free thiols. This reaction is particularly useful as it is reversible in a reducing environment, such as that found within cells, allowing for the controlled release of conjugated payloads. The Boc protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions to expose a primary amine for further conjugation.

The stability of the compound is maintained under the recommended storage conditions.[1] Prolonged exposure to moisture and light should be avoided to prevent degradation.

Experimental Protocols

Detailed below are standard experimental protocols for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling constants of the protons in the molecule. Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the PEG chain (multiplets between 3.5-3.8 ppm), the pyridyl group (aromatic signals between 7.0-8.5 ppm), and the methylene (B1212753) groups adjacent to the sulfur atoms.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the chemical shifts of the carbon atoms. This provides further confirmation of the carbon skeleton.

-

-

Data Analysis: Integrate the proton signals to determine the relative number of protons and analyze the coupling patterns to deduce the connectivity of the atoms. Compare the observed chemical shifts with expected values for the functional groups present.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and confirm its elemental composition.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile (B52724), methanol).

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for this type of molecule.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Look for the molecular ion peak ([M+H]⁺ or [M+Na]⁺). The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound (359.5 g/mol ). High-resolution mass spectrometry can be used to confirm the elemental formula.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid) is commonly used.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the column and run the gradient. Monitor the elution of the compound using the UV detector (wavelengths around 254 nm and 280 nm are often used due to the pyridine (B92270) ring).

-

Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Visualizations

Thiol-Disulfide Exchange Reaction Workflow

The following diagram illustrates the reaction of this compound with a thiol-containing molecule, such as glutathione, which is abundant in the intracellular environment. This reaction results in the formation of a new disulfide bond and the release of pyridine-2-thione.

Caption: Thiol-disulfide exchange reaction of this compound.

General Experimental Workflow for Characterization

This diagram outlines the logical flow of experiments to confirm the identity and purity of this compound.

Caption: Workflow for the characterization of this compound.

References

(2-Pyridyldithio)-PEG2-Boc: A Technical Guide to Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (2-Pyridyldithio)-PEG2-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1] Understanding the solubility of this reagent is critical for its effective handling, storage, and application in complex biological and chemical systems.

Core Concepts and Predictive Solubility Analysis

The solubility of this compound is dictated by the interplay of its distinct chemical moieties: the lipophilic Boc (tert-Butyloxycarbonyl) protecting group, the hydrophilic diethenoxy (PEG2) spacer, and the reactive 2-pyridyldithio group. While specific quantitative solubility data for this compound is not extensively published, a robust predictive analysis can be made based on the known properties of its constituent parts and data from structurally analogous molecules.

The short polyethylene (B3416737) glycol (PEG) linker is a key feature, as PEGylation is a well-established strategy to enhance the aqueous solubility of molecules in drug development. The hydrophilic nature of the PEG spacer generally increases the solubility of the overall compound in aqueous media.[2][3] Conversely, the Boc group is nonpolar and contributes to solubility in organic solvents. The 2-pyridyldithio group offers a site for covalent reaction with thiols and has moderate polarity.

Based on these characteristics, this compound is anticipated to be soluble in a range of common polar organic solvents. Its solubility in aqueous buffers is likely to be limited but can be enhanced by the presence of co-solvents like DMSO.

Inferred Solubility Profile

The following table summarizes the predicted solubility of this compound in various common laboratory solvents. This data is inferred from the solubility of structurally similar Boc-protected and PEGylated molecules.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The polarity and hydrogen bond accepting properties of DMSO effectively solvate the PEG and pyridyldithio moieties. Similar Boc-PEG amines are soluble in DMSO.[] |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the polar components of the molecule. | |

| Acetonitrile (ACN) | Soluble | Expected to be a suitable solvent, though potentially to a lesser extent than DMSO or DMF. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | The Boc group and the overall molecular structure allow for good solvation in chlorinated solvents. |

| Chloroform (B151607) (CHCl₃) | Soluble | Similar to DCM, chloroform is expected to be an effective solvent. | |

| Alcohols | Methanol (B129727) (MeOH) | Soluble | The polar hydroxyl group of methanol can interact with the PEG chain, and it is a good solvent for many organic compounds. A related compound, t-Boc-N-amido-PEG4-amine, is slightly soluble in methanol.[] |

| Ethanol (B145695) (EtOH) | Soluble | Similar to methanol, ethanol is expected to be a suitable solvent. | |

| Aqueous | Water | Sparingly Soluble | The hydrophilic PEG2 spacer enhances water solubility, but the lipophilic Boc group and the pyridyldithio moiety will limit it. |

| Phosphate-Buffered Saline (PBS) | Sparingly Soluble | Solubility is expected to be similar to that in water. The presence of salts may slightly decrease solubility. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

For precise quantitative solubility data, the following experimental protocol, based on the well-established shake-flask method, is recommended.[5][6] This method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.

Objective: To determine the thermodynamic solubility of this compound in a selection of aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS, DMSO, Methanol, Dichloromethane)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

-

Use the calibration curve to determine the concentration of the saturated solution from the diluted samples.

-

Calculate the solubility of this compound in the tested solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

References

The Enduring Significance of the Boc Protecting Group in Modern Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its robustness, ease of introduction, and facile, selective removal under acidic conditions. Its strategic application is pivotal in the construction of complex molecules, particularly in the realms of peptide synthesis and drug development. This guide provides a comprehensive technical overview of the Boc group, detailing its mechanism of action, quantitative data on its application, detailed experimental protocols, and its critical role in Solid-Phase Peptide Synthesis (SPPS).

Core Principles and Mechanism of the Boc Protecting Group

The primary function of the Boc group is the temporary protection of primary and secondary amines from unwanted reactions.[1] This is achieved by converting the nucleophilic amine into a less reactive carbamate (B1207046). The Boc group is exceptionally stable under basic, nucleophilic, and catalytic hydrogenation conditions, rendering it orthogonal to many other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyl (B1604629) (Bn) group.

Mechanism of Boc Protection

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable byproducts tert-butanol (B103910) and carbon dioxide. While the reaction can proceed without a base, the addition of a mild base such as triethylamine (B128534) (TEA) or sodium bicarbonate is common to neutralize the protonated amine formed during the reaction.[1]

Mechanism of Boc protection using Boc anhydride.

Mechanism of Boc Deprotection

The key to the utility of the Boc group is its lability under acidic conditions. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically in a dichloromethane (B109758) (DCM) solution. The mechanism involves protonation of the carbamate carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The liberated tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene (B52900) gas.[2][3]

Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions is influenced by the substrate, solvent, temperature, and reagents used. The following tables summarize typical reaction conditions and yields for the Boc protection of various amines and the deprotection of Boc-protected amines.

Table 1: Boc Protection of Various Amines with Boc₂O

| Substrate Type | Amine Example | Reagents & Conditions | Reaction Time | Yield (%) | Reference(s) |

| Aliphatic (Primary) | Benzylamine | Boc₂O (1.1 eq), TEA (1.2 eq), DCM, rt | 2 h | >95 | [1] |

| Aliphatic (Secondary) | Piperidine | Boc₂O (1.1 eq), NaOH (1 M aq.), THF, rt | 1 h | ~98 | [1] |

| Aromatic (Primary) | Aniline | Boc₂O (1.1 eq), DMAP (cat.), CH₃CN, rt | 4 h | >90 | [4] |

| Aromatic (Primary) | 3-Chloroaniline | Boc₂O (1.0 eq), Water, rt | 4 h | High | [5] |

| Amino Acid | L-Alanine | Boc₂O (1.1 eq), NaHCO₃, Dioxane/H₂O, rt | 12 h | ~95 | [6] |

Table 2: Deprotection of Boc-Protected Amines

| Substrate Type | Reagents & Conditions | Reaction Time | Yield (%) | Reference(s) |

| N-Boc-benzylamine | 25% TFA in DCM, rt | 2 h | High | [7] |

| N-Boc-aniline | 50% TFA in DCM, rt | 1 h | >95 | [8] |

| N-Boc-piperidine | 4M HCl in Dioxane, rt | 2 h | High | [9] |

| Nα-Boc-amino acid ester | 4M HCl in Dioxane, rt | 30 min | >95 | [10] |

| N-Boc-indole | Thermal (150°C in TFE) | 1 h | 98 |

Experimental Protocols

General Procedure for Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Dissolve the primary amine (1.0 equiv) in DCM in a round-bottom flask.

-

Add TEA (1.2 equiv) to the solution and stir at room temperature.

-

Add Boc₂O (1.1 equiv) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc protected amine.

-

Purify the product by column chromatography if necessary.

General Procedure for Boc Deprotection using TFA in DCM

Materials:

-

N-Boc protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Dissolve the N-Boc protected amine (1.0 equiv) in DCM in a round-bottom flask.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group was central to the original development of SPPS by Bruce Merrifield.[11] In the Boc/Bzl (benzyl) strategy, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more permanent side-chain protection is achieved with benzyl-based ethers, esters, and carbamates, which are cleaved by strong acids like anhydrous hydrogen fluoride (B91410) (HF).

The SPPS cycle using the Boc strategy involves the following key steps:

-

Deprotection: The Nα-Boc group of the resin-bound peptide is removed with TFA in DCM.

-

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine.

-

Coupling: The next Nα-Boc-protected amino acid is activated by a coupling reagent (e.g., DCC, HBTU) and coupled to the free amine of the growing peptide chain.

-

Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like HF.

High-level workflow of Boc-SPPS.

Decision-Making for Boc Deprotection

The choice of deprotection method depends on the sensitivity of the substrate to acidic conditions. While TFA is highly effective, milder conditions may be necessary for substrates with other acid-labile protecting groups.

Decision workflow for choosing a Boc deprotection method.

Conclusion

The tert-butyloxycarbonyl protecting group remains an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its predictable reactivity, orthogonality to other common protecting groups, and well-established protocols for its introduction and removal make it a reliable choice for the protection of amines in a wide array of synthetic contexts. A thorough understanding of its chemistry and the various methodologies for its use is essential for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Boc Deprotection - HCl [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bifunctional Crosslinkers for Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address a vast landscape of previously "undruggable" disease targets. Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's own protein disposal machinery to eliminate the entire target protein. This is achieved through the use of bifunctional crosslinkers, small molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] This guide provides a comprehensive overview of the core principles of TPD, focusing on two major classes of bifunctional degraders: Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

The Ubiquitin-Proteasome System: The Cell's Disposal Machinery

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for maintaining protein homeostasis by degrading misfolded, damaged, or unwanted proteins.[4][5] This intricate pathway involves a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate (target protein) and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target.

The successive addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged protein into small peptides.[2][4][6] Bifunctional crosslinkers hijack this natural system to selectively target disease-causing proteins for destruction.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] By simultaneously binding to both the POI and an E3 ligase, PROTACs form a ternary complex, which brings the target protein into close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation.[1][2]

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically characterized by two key parameters:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.

The choice of E3 ligase can significantly impact the efficacy of a PROTAC. The two most commonly utilized E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1] The following table summarizes a comparative analysis of PROTACs targeting Bromodomain-containing protein 4 (BRD4) by recruiting either CRBN or VHL.

| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |

| BRD4 | CRBN | dBET1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |

| BRD4 | CRBN | ARV-825 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |

| BRD4 | VHL | MZ1 | Low nM range | >90% | HeLa cells |

| BRD4 | VHL | ARV-771 | Low nM range | >90% | 22Rv1 cells |

Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time).[1]

Molecular Glues

Molecular glues are another class of small molecules that induce protein degradation. Unlike PROTACs, which are heterobifunctional molecules with distinct domains for target and E3 ligase binding, molecular glues are typically smaller, single-moiety compounds.[7][8] They function by inducing a conformational change in an E3 ligase, creating a new binding surface that can recognize and recruit a "neosubstrate" protein for ubiquitination and degradation.[7][9] The discovery of many early molecular glues, such as the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, was serendipitous.[]

Quantitative Analysis of Molecular Glue Efficacy

Similar to PROTACs, the efficacy of molecular glues is assessed by their DC50 and Dmax values.

| Molecular Glue | E3 Ligase | Target Protein | DC50 | Dmax | Cell Line |

| Pomalidomide | CRBN | IKZF1/3 | ~10 nM | >90% | MM.1S |

| CC-885 | CRBN | GSPT1 | ~25 nM | >90% | MOLM-13 |

| Indisulam | DCAF15 | RBM39 | ~50 nM | >90% | MOLM-13 |

| CFT7455 | CRBN | IKZF1/3 | pM range | Not specified | Multiple Myeloma cells |

Experimental Protocols

A robust experimental workflow is crucial for the successful development and characterization of bifunctional degraders. This typically involves a series of in vitro and cell-based assays to assess binding, ternary complex formation, protein degradation, and cellular effects.

Protocol 1: Western Blot Analysis for Protein Degradation

Objective: To quantify the degradation of a target protein in response to treatment with a bifunctional degrader.

Materials:

-

Cell line expressing the protein of interest (POI)

-

Bifunctional degrader compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the degrader compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the cell lysates.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.[11]

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Include a protein ladder.

-

Run the gel until adequate separation of proteins is achieved.[11][12][13]

-

-

Protein Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation versus the log of the degrader concentration to determine the DC50 and Dmax values.[11]

-

Protocol 2: Surface Plasmon Resonance (SPR) for Binding and Ternary Complex Analysis

Objective: To measure the binding kinetics and affinity of a PROTAC to its target protein and E3 ligase, and to assess the formation and stability of the ternary complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5, SA)

-

Purified protein of interest (POI)

-

Purified E3 ligase complex (e.g., VCB complex for VHL)

-

PROTAC compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS for amine coupling)

Procedure:

-

Ligand Immobilization:

-

Immobilize the E3 ligase or the POI onto the sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD) between the PROTAC and the immobilized partner.

-

Inject a series of concentrations of the soluble protein partner over the immobilized protein surface to confirm no direct interaction in the absence of the PROTAC.

-

-

Ternary Complex Formation:

-

To assess ternary complex formation, inject a series of concentrations of the soluble protein partner pre-incubated with a constant concentration of the PROTAC over the immobilized protein surface.

-

An increase in the binding response compared to the injection of the soluble protein alone indicates the formation of a ternary complex.

-

-

Data Analysis and Cooperativity:

-

Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

-

Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary). An α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.[6]

-

Troubleshooting:

-

Low Signal: Optimize ligand immobilization density, increase analyte concentration, or check protein activity.[15][16]

-

Non-specific Binding: Use a reference flow cell, add BSA to the running buffer, or optimize the buffer composition.[17]

-

Baseline Drift: Ensure the system is equilibrated, use degassed buffers, and check for temperature stability.[18]

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters (affinity, enthalpy, stoichiometry) of binary and ternary complex formation and to calculate cooperativity.

Materials:

-

Isothermal titration calorimeter

-

Purified POI

-

Purified E3 ligase complex

-

PROTAC compound

-

Dialysis buffer

Procedure:

-

Sample Preparation:

-

Dialyze all proteins into the same buffer to minimize buffer mismatch effects.

-

Accurately determine the concentrations of all components.

-

-

Binary Titrations:

-

PROTAC into POI: Titrate the PROTAC solution from the syringe into the POI solution in the sample cell.

-

PROTAC into E3 Ligase: Titrate the PROTAC solution into the E3 ligase solution.

-

-

Ternary Titration:

-

To measure the affinity of the second protein to the pre-formed binary complex, saturate the protein in the cell with the PROTAC and then titrate the second protein into this solution.

-

-

Data Analysis:

-

Integrate the heat signals from each injection and plot them against the molar ratio of the titrant.

-

Fit the data to an appropriate binding model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[19][20][21]

-

Calculate the cooperativity factor (α) from the binary and ternary binding affinities.[22]

-

Troubleshooting:

-

Poor Signal-to-Noise: Increase the concentrations of the reactants or use a higher-sensitivity instrument.

-

Heats of Dilution: Perform a control titration of the ligand into the buffer alone and subtract this from the experimental data.[19]

-

Precipitation: Ensure proteins are stable and soluble at the concentrations used.

Protocol 4: Fluorescence Polarization (FP) Assay for Binding Analysis

Objective: To measure the binding affinity of a PROTAC to its target protein or E3 ligase in a high-throughput format.

Materials:

-

Fluorescently labeled ligand (tracer) for either the POI or the E3 ligase

-

Purified POI or E3 ligase

-

PROTAC compound

-

Assay buffer

-

Microplate reader with FP capabilities

Procedure:

-

Assay Development:

-

Determine the optimal concentration of the tracer and protein that gives a stable and robust FP signal window.

-

-

Competitive Binding Assay:

-

In a microplate, add a fixed concentration of the tracer and the protein.

-

Add a serial dilution of the PROTAC compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Measurement and Data Analysis:

-

Measure the fluorescence polarization in each well.

-

The displacement of the tracer by the PROTAC will result in a decrease in the FP signal.

-

Plot the FP signal against the log of the PROTAC concentration and fit the data to a competitive binding model to determine the IC50, which can be converted to a Ki (inhibition constant).[23]

-

Troubleshooting:

-

Low Signal Window: Optimize the concentrations of the tracer and protein, or try a different fluorophore.[4]

-

Compound Interference: Screen for compound autofluorescence or quenching.

-

Non-specific Binding: Add a small amount of non-ionic detergent (e.g., Tween-20) to the buffer.

Conclusion and Future Perspectives

Bifunctional crosslinkers for targeted protein degradation represent a paradigm shift in drug discovery, offering the potential to target proteins previously considered undruggable. PROTACs and molecular glues have demonstrated remarkable efficacy in preclinical and clinical studies, and the field continues to evolve rapidly. Future directions include the discovery of novel E3 ligases and their ligands to expand the scope of degradable targets, the development of tissue-selective degraders to minimize off-target effects, and the exploration of new modalities beyond the ubiquitin-proteasome system. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for researchers, scientists, and drug development professionals seeking to harness the power of targeted protein degradation.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. aragen.com [aragen.com]

- 7. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]

- 14. knowledge.kactusbio.com [knowledge.kactusbio.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Troubleshooting [sprpages.nl]

- 17. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 19. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 20. Analysis of cooperativity by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nanomicronspheres.com [nanomicronspheres.com]

- 23. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

(2-Pyridyldithio)-PEG2-Boc: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the heterobifunctional linker, (2-Pyridyldithio)-PEG2-Boc. Understanding the stability profile of this reagent is critical for its effective use in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other bioconjugates. This guide consolidates available data on the constituent functional moieties to provide a thorough understanding of the molecule's handling and storage requirements.

Core Components and Their Intrinsic Stability

This compound is comprised of three key chemical entities: a tert-butyloxycarbonyl (Boc) protecting group, a polyethylene (B3416737) glycol (PEG) spacer, and a 2-pyridyldithio group. The overall stability of the molecule is a function of the individual stabilities of these components.

tert-Butyloxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under a range of conditions. However, it is specifically designed to be labile under acidic conditions.[1]

Polyethylene Glycol (PEG) Linker

PEG linkers are valued in bioconjugation for their ability to increase the solubility and stability of molecules and reduce the immunogenicity of peptides and proteins.[] The stability of the PEG chain itself is generally high, though it can be susceptible to oxidative degradation. The linkages at either end of the PEG chain are often the most reactive sites.

2-Pyridyldithio Group

The 2-pyridyldithio group is a thiol-reactive moiety that forms a cleavable disulfide bond. This group is crucial for conjugation to sulfhydryl-containing molecules like cysteine residues in proteins. The disulfide bond is stable under general physiological conditions but can be readily cleaved by reducing agents.

Quantitative Stability Data Summary

| Component | Condition | Stability | Notes |

| Boc Group | Acidic (e.g., TFA, HCl) | Labile | Designed for cleavage under acidic conditions. |

| Basic | Stable | Generally resistant to basic hydrolysis. | |

| Nucleophiles | Stable | Stable towards most nucleophiles. | |

| Thermal | Can be cleaved at high temperatures | Thermal deprotection is possible, often requiring temperatures above 150°C.[3][4] | |

| PEG Linker | Aqueous Solution | Generally Stable | Long-term storage in aqueous solutions can lead to changes in pH and conductivity.[5] |

| Oxidative Stress | Susceptible | The polyether backbone can undergo oxidative degradation. | |

| Ester Linkages | Susceptible to Hydrolysis | If ester functionalities are present, they can be hydrolyzed. | |

| 2-Pyridyldithio Group | pH < 6 | Generally Stable | Disulfide bonds are generally stable in acidic conditions.[6] |

| pH 7-8 | Reactive with Thiols | Optimal pH range for reaction with sulfhydryl groups. | |

| Reducing Agents (e.g., DTT) | Labile | Readily cleaved to yield a free thiol. |

Recommended Storage Conditions

Based on data for similar PEGylated and Boc-protected compounds, the following storage conditions are recommended to ensure the long-term stability of this compound.

| Format | Temperature | Duration | Notes |

| Solid (Powder) | -20°C | Long-term (Years) | Recommended for optimal stability. Store in a dry, dark environment. |

| 4°C | Short-term (Months) | Suitable for short-term storage. | |

| Room Temperature | Very Short-term (Days) | Acceptable for shipping, but not recommended for storage. | |

| In Anhydrous Solvent (e.g., DMF, DMSO) | -20°C or -80°C | Months | Prepare fresh solutions for use. Minimize freeze-thaw cycles. |

Experimental Protocols

The following is a generalized protocol for assessing the stability of this compound in an aqueous buffer system using High-Performance Liquid Chromatography (HPLC). This method can be adapted to test stability under various pH, temperature, and storage conditions.

HPLC-Based Stability Assay

Objective: To determine the degradation of this compound over time under specific conditions.

Materials:

-

This compound

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Buffers of desired pH (e.g., phosphate-buffered saline (PBS) pH 7.4, acetate (B1210297) buffer pH 5.0)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Thermostated autosampler and column compartment

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ACN) at a concentration of 1-10 mg/mL.

-

Preparation of Test Solutions: Dilute the stock solution with the desired aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Prepare enough volume for all time points.

-

Incubation: Store the test solutions under the desired temperature conditions (e.g., 4°C, 25°C, 37°C). Protect from light if the compound is light-sensitive.

-

HPLC Analysis:

-

At designated time points (e.g., 0, 1, 3, 7, 14, and 28 days), inject an aliquot of the test solution onto the HPLC system.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized to achieve good separation of the parent compound from any degradation products.

-

Flow Rate: 1.0 mL/min

-

Detection: Monitor the absorbance at a wavelength where the parent compound and potential degradation products absorb (e.g., 254 nm or 280 nm).

-

-

Data Analysis:

-

Integrate the peak area of the parent this compound peak at each time point.

-

Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).

-

Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.

-

Visualizations

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound using HPLC.

Application in Bioconjugation: Antibody-Drug Conjugate (ADC) Formation

Caption: General workflow for synthesizing an ADC using a pyridyldithio-PEG linker.

Application as a PROTAC Linker

Caption: A representative workflow for the synthesis of a PROTAC molecule.

References

An In-depth Technical Guide to Heterobifunctional PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] This linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4] This guide delves into the technical nuances of PROTAC linkers, providing a comprehensive overview for researchers in the field.

The Core Function of the PROTAC Linker

PROTACs leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[5] A PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the proteasome, while the PROTAC can catalytically repeat the cycle.[3][5]

The linker's primary role is to bridge the POI and E3 ligase ligands, enabling the formation of a stable and productive ternary complex.[6] Its length, composition, and attachment points are crucial for optimizing the geometry of this complex and, consequently, the efficiency of protein degradation.[7]

Classification of PROTAC Linkers

PROTAC linkers are broadly classified based on their chemical composition and flexibility. The most common motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[2] Approximately 55% of reported PROTACs utilize PEG linkers, while 30% use alkyl chains.[2]

-

Flexible Linkers:

-

Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[3] While synthetically accessible, they can increase the lipophilicity of the PROTAC, potentially impacting solubility and cell permeability.[3][]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity.[1][9] This can improve the solubility of PROTACs, a common challenge due to their large size.[1][10] The flexibility of PEG linkers can also allow them to adopt folded conformations, which may shield the polar surface area and aid in cell membrane traversal.[1]

-

-

Rigid Linkers:

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") introduce conformational restriction.[3] This rigidity can help to pre-organize the PROTAC into an active conformation, reducing the entropic penalty of binding and potentially improving selectivity.[3][9]

-

Cycloalkanes and Heterocycles: Structures like piperazine (B1678402) and piperidine (B6355638) can be incorporated into the linker to add rigidity and improve metabolic stability.[2][9]

-

-

"Smart" or Functional Linkers:

-

Photoswitchable Linkers: These linkers, often containing azobenzene (B91143) units, can change their conformation in response to light, allowing for spatiotemporal control of PROTAC activity.[][9]

-

Clickable Linkers: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the rapid and efficient synthesis of PROTAC libraries with diverse linkers.[2][][13] This modular approach is invaluable for optimizing linker length, composition, and attachment points.[2][14]

-

Impact of Linker Properties on PROTAC Performance

The design of the linker is a multi-parameter optimization problem, with each characteristic influencing the PROTAC's overall performance.

-

Length: The linker length is critical for the formation of a stable ternary complex.[][16] A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing complex formation.[16] Conversely, a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[][16] The optimal linker length is specific to each POI-E3 ligase pair and must be empirically determined.[17] For instance, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom linker was found to be optimal.[17]

-

Composition and Physicochemical Properties: The chemical makeup of the linker dictates the PROTAC's solubility, permeability, and metabolic stability.[2][18]

-

Solubility: The large size of PROTACs often leads to poor aqueous solubility.[1] Incorporating hydrophilic moieties like PEG can significantly enhance solubility.[1][19]

-

Permeability: Achieving good cell permeability is a major challenge in PROTAC design.[18] While hydrophilicity from PEG linkers can sometimes hinder passive diffusion, their flexibility may allow for conformations that shield polar groups, aiding membrane transport.[1] Alkyl linkers, being more lipophilic, can enhance membrane permeability.[]

-

Metabolic Stability: The linker can be susceptible to metabolic degradation.[18] The use of more stable chemical motifs, such as triazoles or heterocyclic rings, can improve the pharmacokinetic profile of the PROTAC.[9]

-

-

Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are also critical.[16] The linker should be attached at a position that does not significantly impair the binding affinity of the ligands for their respective proteins.[16]

Quantitative Data on Linker Effects

The optimization of PROTAC linkers often involves the synthesis and evaluation of a series of analogs. The following tables summarize hypothetical, yet representative, quantitative data illustrating the impact of linker modifications on PROTAC performance.

Table 1: Effect of Linker Length on Degradation Potency

| PROTAC ID | Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC-A1 | BRD4 | VHL | PEG | 8 | >1000 | <10 |

| PROTAC-A2 | BRD4 | VHL | PEG | 12 | 150 | 65 |

| PROTAC-A3 | BRD4 | VHL | PEG | 16 | 25 | 95 |

| PROTAC-A4 | BRD4 | VHL | PEG | 20 | 80 | 80 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Effect of Linker Composition on Cellular Activity and Permeability